3-(3,5-Dimethylphenyl)isoxazol-5-amine
Description
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
3-(3,5-dimethylphenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C11H12N2O/c1-7-3-8(2)5-9(4-7)10-6-11(12)14-13-10/h3-6H,12H2,1-2H3 |
InChI Key |
PAJKOTVKBOTZAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NOC(=C2)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethylphenyl)isoxazol-5-amine typically involves the cycloaddition reaction of oximes with alkynes. One common method includes the reaction of oxime with an alkyne in the presence of an oxidizing agent such as sodium hypochlorite and triethylamine . Another approach involves the use of tert-butyl nitrite or isoamyl nitrite to facilitate the cycloaddition under conventional heating conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been reported to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 3-(3,5-Dimethylphenyl)isoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(3,5-Dimethylphenyl)isoxazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylphenyl)isoxazol-5-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
The table below compares 3-(3,5-Dimethylphenyl)isoxazol-5-amine with structurally related compounds:
Key Observations:
- Core Heterocycles: Isoxazole (oxygen and nitrogen) vs. pyrazole (two nitrogens) vs. triazole (three nitrogens). Isoxazoles are less basic than pyrazoles but more reactive toward electrophiles due to oxygen’s electronegativity .
- Substituent Effects: Methoxy groups (e.g., in 5-(3,5-Dimethoxyphenyl)isoxazol-3-amine) increase polarity and solubility compared to methyl groups, which enhance lipophilicity and blood-brain barrier penetration .
Key Challenges and Opportunities
- Synthetic Optimization: Low yields (e.g., 42% for MK6) in analogous syntheses suggest room for improvement in cyclization conditions or purification methods .
- Structure-Activity Relationship (SAR): Systematic substitution studies (e.g., replacing methyl with halogens or varying ring positions) could refine bioactivity profiles.
Q & A
Q. How can researchers address the lack of pharmacokinetic data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
